Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate
Description
Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with a bromomethyl substituent at the 3-position (stereochemistry: 1R,3S) and a tert-butyl carbamate group attached via a methylene linker. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemistry and functional group reactivity are pivotal. The bromomethyl group enhances its utility in cross-coupling reactions or nucleophilic substitutions, enabling further derivatization .
Its molecular weight is approximately 327.2 g/mol, assuming a cyclohexyl core (C₆H₁₁) with a bromomethyl (CH₂Br) and carbamate-linked methylene group (CH₂NHCOOC(CH₃)₃).
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9H2,1-3H3,(H,15,16)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOGYMWINSTMZ-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243508-24-7 | |
| Record name | rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. The carbamate group can act as an electrophile, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate, highlighting differences in backbone structure, substituents, and physicochemical properties:
Key Structural and Functional Differences
Core Structure :
- Cyclohexyl vs. Cyclopentyl : Cyclohexyl derivatives (e.g., target compound) exhibit higher steric bulk and altered ring conformation compared to cyclopentyl analogs, influencing solubility and reactivity .
- Substituent Effects :
- Bromomethyl (CH₂Br) : Enhances electrophilicity, making the compound suitable for SN2 reactions or metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Hydroxymethyl (CH₂OH) : Increases polarity and hydrogen-bonding capacity, favoring reactions like oxidation to carboxylic acids .
- Benzyloxycarbonyl (C₆H₅CH₂OCO) : Provides UV-active protection for amines, commonly used in peptide synthesis .
Stereochemical Variations :
- The 1R,3S configuration in the target compound contrasts with 1R,3R in cyclopentyl analogs (), affecting binding affinity in chiral environments (e.g., enzyme active sites) .
Stability and Reactivity :
- Bromine-containing compounds (e.g., target) are light- and moisture-sensitive compared to hydroxymethyl or benzyl-protected analogs, requiring inert storage conditions .
- Tert-butyl carbamates generally exhibit high thermal stability, enabling use in high-temperature reactions .
Physicochemical Data
Biological Activity
Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22BrNO2
- Molar Mass : 292.24 g/mol
- IUPAC Name : tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate
- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1CCCC@@HCBr
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a bromomethyl-substituted cyclohexyl group. The presence of the bromomethyl group is particularly noteworthy as it can undergo nucleophilic substitution reactions, enhancing the compound's reactivity and potential for further chemical modifications.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Cyclohexyl Ring : This can be achieved through hydrogenation or cyclization methods.
- Introduction of the Bromomethyl Group : Bromination reactions using reagents like N-bromosuccinimide (NBS) are common.
- Attachment of the Tert-butyl Carbamate Group : This step involves nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium carbonate.
Pharmacodynamics and Pharmacokinetics
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. However, comprehensive studies are still required to elucidate its full interaction profile.
Case Studies and Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting potential protective effects against oxidative stress in biological systems. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a related compound, has shown efficacy in reducing oxidative damage in cardiac tissues infected with Trypanosoma cruzi by preserving mitochondrial function .
- Enzyme Inhibition : The compound's structural analogs have been evaluated for their inhibitory effects on various enzymes. Studies indicate that modifications in the carbamate structure can significantly influence enzyme binding affinity and selectivity .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molar Mass | Notable Activity |
|---|---|---|---|
| This compound | C12H22BrNO2 | 292.24 g/mol | Potential enzyme inhibitor |
| Phenyl-alpha-tert-butyl nitrone (PBN) | C11H15NO | 175.25 g/mol | Antioxidant properties |
| Tert-butyl 3-(bromomethyl)phenylcarbamate | C12H16BrNO2 | 292.21 g/mol | Cytotoxicity studies |
This table illustrates how this compound compares to related compounds in terms of molecular structure and biological activity.
Q & A
Basic: What are the optimal synthetic routes for Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the cyclohexyl backbone followed by bromomethylation and carbamate introduction. Key steps include:
- Bromomethylation: Reacting a pre-functionalized cyclohexane derivative with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 60–80°C .
- Carbamate Formation: Coupling the brominated intermediate with tert-butyl carbamate using a base (e.g., NaH or K₂CO₃) in anhydrous THF at 0–25°C .
Critical parameters include solvent purity, inert atmosphere (N₂/Ar), and reaction time optimization (typically 12–24 hours). Yield improvements (>70%) are achieved by slow addition of reagents and post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can researchers resolve contradictions in reported yields or bioactivity data for this compound?
Answer:
Discrepancies often arise from variations in stereochemical control, purity, or assay conditions. To address this:
- Stereochemical Validation: Use chiral HPLC (e.g., Chiralpak® IC column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>98%) .
- Bioactivity Reproducibility: Standardize assays by controlling variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Purity Thresholds: Ensure NMR (¹H/¹³C) and LC-MS purity >95%, with trace metal analysis (ICP-MS) to exclude catalyst residues .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for bromomethyl (δ ~3.4 ppm, singlet) and tert-butyl carbamate (δ ~1.4 ppm, singlet). Use DEPT-135 to confirm CH₂/CH₃ groups .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <3 ppm error. Fragmentation patterns (e.g., loss of tert-butyl group, m/z 154) validate structure .
- IR Spectroscopy: Identify carbamate C=O stretch (~1690–1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
Advanced: What methodologies are used to study its interactions with biological targets?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) in pH 7.4 buffer at 37°C. Include positive controls (e.g., E-64 for cysteine proteases) .
- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy or flow cytometry .
- Molecular Docking: Perform in silico studies (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 3QNK) to predict binding modes. Validate with mutagenesis (e.g., Ala-scanning) .
Advanced: How can enantiomeric purity be assessed during asymmetric synthesis?
Answer:
- Chiral Chromatography: Use Chiralpak® AD-H column (hexane:ethanol 90:10, 1 mL/min) with UV detection at 254 nm. Compare retention times with racemic mixtures .
- Optical Rotation: Measure [α]D²⁵ using a polarimeter (concentration 1% w/v in CHCl₃). Expected range: +15° to +25° for (1R,3S) configuration .
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., bromomethyl-cyclohexane derivatives) to confirm absolute stereochemistry .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Thermal Stability: Store at –20°C in amber vials; avoid >25°C to prevent carbamate decomposition .
- Moisture Sensitivity: Use molecular sieves (3Å) in storage containers. Test hydrolysis by TLC (silica gel, Rf shift in EtOAc/hexane) after 24h exposure to H₂O .
- Light Sensitivity: Degradation under UV light monitored by HPLC (C18 column, acetonitrile/H₂O gradient) shows >5% impurity after 48h .
Advanced: How does structural modification (e.g., bromine substitution) impact its SAR?
Answer:
-
Bromine Effects: Bromine at the cyclohexyl position enhances electrophilicity, increasing reactivity in SN2 reactions (e.g., with thiols). Compare with chloro analogs (lower reactivity) using kinetic studies (UV-Vis monitoring at 300 nm) .
-
Carbamate Variants: Replace tert-butyl with benzyl carbamate to assess steric effects on target binding. IC₅₀ shifts (>10-fold) indicate critical steric interactions .
-
Data Table:
Derivative Substitution IC₅₀ (μM) LogP Parent Br 0.45 2.8 Cl Cl 1.2 2.5 CH₃ CH₃ >50 3.1 Data from enzymatic assays (n=3) .
Basic: What safety protocols are essential when handling brominated intermediates?
Answer:
- Ventilation: Use fume hoods with ≥100 ft/min face velocity. Monitor airborne Br₂ with real-time sensors (detection limit <0.1 ppm) .
- PPE: Wear nitrile gloves (≥8 mil thickness) and safety goggles. Decontaminate spills with NaHCO₃/sodium thiosulfate mixture .
- Waste Disposal: Quench excess bromine with 10% NaHSO₃ before aqueous disposal .
Advanced: What computational tools are used to model its reaction mechanisms?
Answer:
- DFT Calculations: Optimize transition states (Gaussian 16, B3LYP/6-31G*) for bromomethylation steps. Compare activation energies (ΔG‡) for radical vs. ionic pathways .
- MD Simulations: Simulate solvation effects (GROMACS, TIP3P water model) to predict aggregation tendencies in aqueous buffers .
- QSPR Models: Corrogate LogP and polar surface area (PSA) with cellular permeability using partial least squares regression .
Advanced: How can researchers address purification challenges caused by by-products?
Answer:
- HPLC Method: Use reverse-phase C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in H₂O/acetonitrile (40:60 to 90:10 gradient over 30 min). Collect fractions at λ = 210 nm .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) by cooling from 50°C to –20°C. Monitor crystal purity via PXRD .
- By-Product Identification: Characterize dimers/trimers via LC-MS/MS (ESI+ mode) and neutralize using scavenger resins (e.g., MP-TsOH for acid traces) .
Advanced: What in vitro/in vivo models are suitable for pharmacological profiling?
Answer:
- In Vitro:
- CYP450 Inhibition: Screen against CYP3A4/2D6 using luminescent substrates (Promega P450-Glo™) .
- hERG Binding: Patch-clamp assays (IC₅₀ <10 μM required for cardiac safety) .
- In Vivo:
- PK Studies: Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Plasma analysis via LC-MS/MS (LLOQ 1 ng/mL) .
- Toxicity: 14-day repeat-dose study (OECD 407) with histopathology on liver/kidney .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
